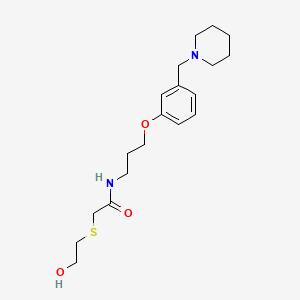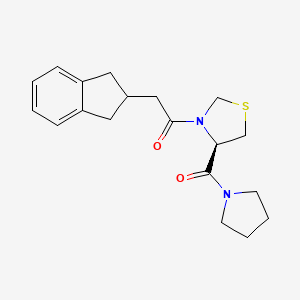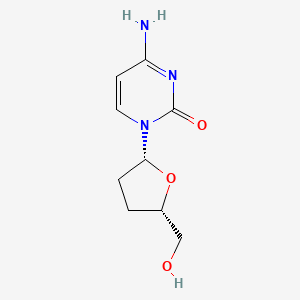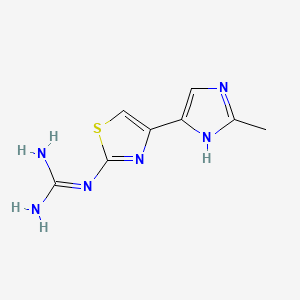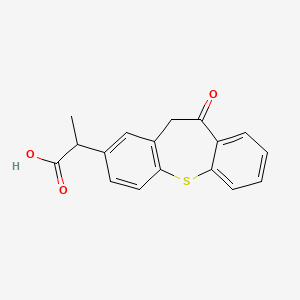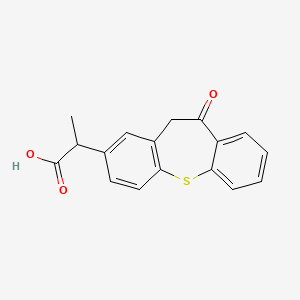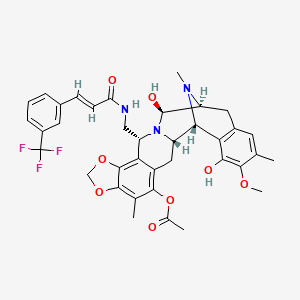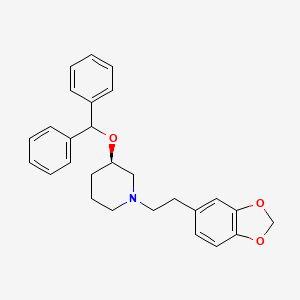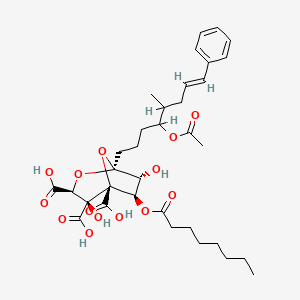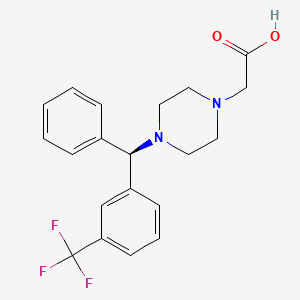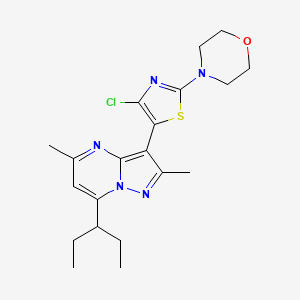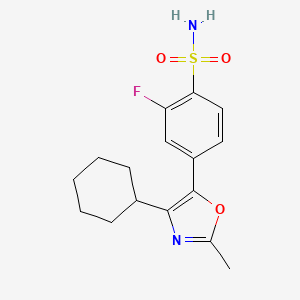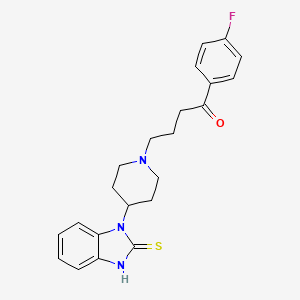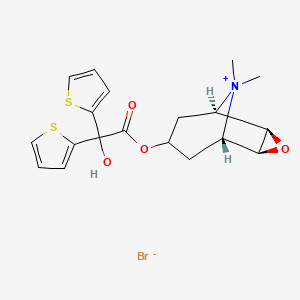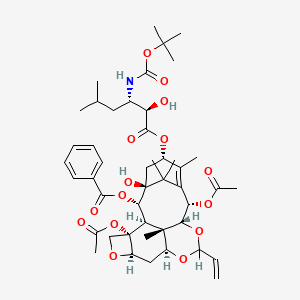
Tpi-287
Descripción general
Descripción
TPI-287 is a tubulin-binding and microtubule-stabilizing drug that is being clinically developed by Cortice Biosciences . It is an abeo-taxane, a synthetic derivative of the taxane diterpenoid drugs used in cancer therapy, such as paclitaxel . Unlike most taxanes, TPI-287 crosses the blood-brain barrier . It has been reported to accumulate in the brain over plasma, possibly because it is a poor substrate for the P-glycoprotein, aka multi-drug-resistance protein .
Synthesis Analysis
TPI-287 is synthetically manufactured from naturally occurring taxanes extracted from yew starting material . The synthesis involves modification to the taxane side chain to overcome multidrug resistance and to achieve mutant tubulin binding .Molecular Structure Analysis
The molecular formula of TPI-287 is C46H63NO15 . Its molecular weight is 869.99 . The exact mass is 869.42 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving TPI-287 .Physical And Chemical Properties Analysis
TPI-287 has a molecular weight of 869.99 . It is recommended to be stored at 4°C, under nitrogen .Aplicaciones Científicas De Investigación
Overview of TPI-287
TPI-287, a synthetic taxane derivative, exhibits unique properties that allow it to penetrate the central nervous system and potentially circumvent multidrug resistance mechanisms. It has been investigated in various clinical settings, especially for its ability to cross the blood-brain barrier and target brain metastases in cancer patients.
Research Findings on TPI-287
Brain Metastases in Cancer Treatment
- TPI-287 has demonstrated effectiveness in reducing brain metastases in breast cancer. It was found to cross the blood-brain barrier and reach therapeutic concentrations in brain tissue, which is crucial for treating brain metastases. This property differentiates TPI-287 from other taxanes, making it a potential candidate for treating brain metastases in breast cancer patients (Fitzgerald et al., 2012).
Combination Therapy for Metastatic Melanoma
- In a study involving metastatic melanoma, TPI-287 was combined with temozolomide, a chemotherapy agent. The combination was generally well-tolerated, and it showed potential for treating primary and metastatic brain lesions in melanoma, thanks to TPI-287’s ability to penetrate the central nervous system (McQuade et al., 2016).
Phase I Studies in Various Cancers
- Multiple phase I studies have been conducted to explore the tolerability and optimal dosing of TPI-287 in patients with advanced cancers, including non-small cell lung cancer and breast cancer. These studies provide foundational information on the safety profile and potential efficacy of TPI-287 in a clinical setting (Sahebjam et al., 2015).
Safety And Hazards
Direcciones Futuras
TPI-287 is being evaluated for the treatment of brain cancer and primary tumors that have metastasized to the brain . It is also being evaluated for tauopathies . The physiological function of the protein tau includes stabilization of microtubules, and destabilization of these cytoskeletal components related to tau dysfunction is considered an important step in the axonal and dendritic degeneration that leads to neuronal death . Prior taxane drugs, e.g., epothilone D, have been tested in Alzheimer’s disease, a tauopathy . Future directions for tau-targeting therapies, including TPI-287, are being explored .
Propiedades
IUPAC Name |
[(1R,2S,5R,7S,11R,12S,15S,17S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTAUJJRHBRHIJ-FDJAAIFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233967 | |
| Record name | TPI 287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tpi-287 | |
CAS RN |
849213-15-6 | |
| Record name | TPI-287 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TPI 287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TPI-287 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2VM2V569A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



